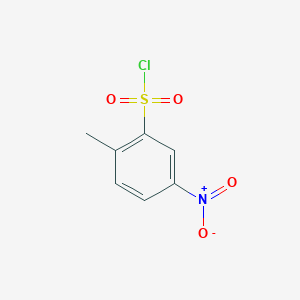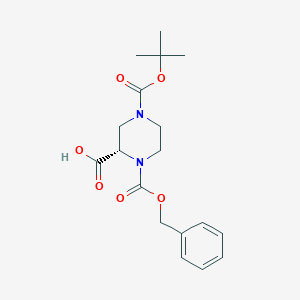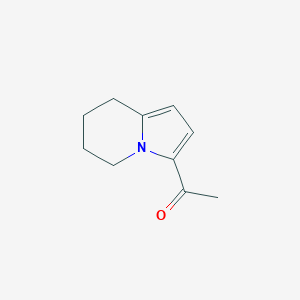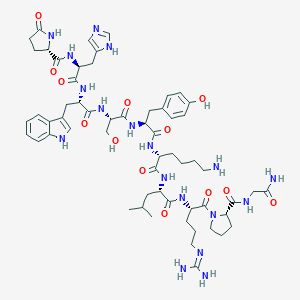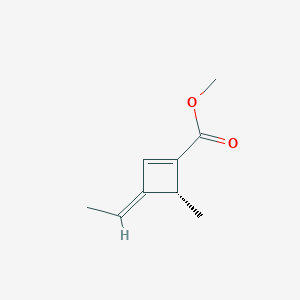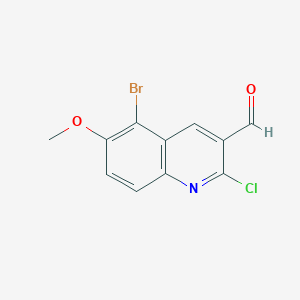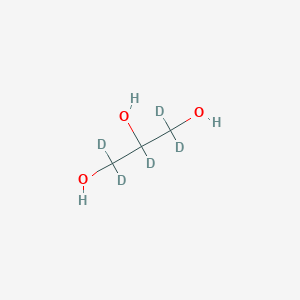
Glycerol-1,1,2,3,3-d5
描述
Glycerol, a naturally occurring 3-carbon alcohol, is the structural backbone of triacylglycerol molecules and can be metabolized into a glycolytic substrate. It has a variety of applications, ranging from its role in biochemistry and pharmacokinetics to its use in clinical settings and practical applications, such as improving thermoregulation and endurance during exercise or exposure to hot environments .
Synthesis Analysis
Glycerol serves as a versatile starting material for various synthetic pathways. It has been used as a green and effective medium for the electrophilic activation of aldehydes in a catalyst-free system, enabling the synthesis of compounds like di(indolyl)methanes and xanthene derivatives without the need for acid catalysts . Additionally, glycerol has been employed in the synthesis of glycerol 1,2-carbonate through transesterification with dimethyl carbonate using triethylamine as a catalyst , and in the preparation of 1,3-dihexadecyloxy-2-propanol, a 1,3-disubstituted glycerol derivative . Furthermore, glycerol-d5 has been used to synthesize pentadeuterated domiodol, showcasing its utility in producing isotopically labeled compounds .
Molecular Structure Analysis
The molecular structure of glycerol derivatives has been extensively studied. For instance, the crystal structure of 2,3-dilauroyl-d-glycerol reveals that the glycerol group is oriented parallel to the layer plane, with the hydrocarbon chains aligned parallel and arranged in a bilayer structure . Similarly, the structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol, a mixed-chain triacylglycerol, shows a trilayer arrangement with a distinct glycerol conformation . These studies provide insight into the conformational properties of glycerol and its derivatives, which are crucial for understanding their behavior in biological membranes and other applications.
Chemical Reactions Analysis
Glycerol participates in various chemical reactions, demonstrating its versatility as a reactant. It has been used as a promoting medium for the one-pot three-component synthesis of 4H-pyrans under catalyst-free conditions . In the context of green chemistry, glycerol derivatives have been synthesized to evaluate their potential as substitutive solvents, with a focus on their physico-chemical properties . Glycerol is also a potential feedstock for the production of 1,3-propanediol, a valuable commercial polyester monomer, through gas-phase glycerol hydrogenolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycerol and its derivatives are diverse and can be tailored through chemical modifications. Over sixty 1,3-dialkoxy-2-propanols and 1,2,3-trialkoxypropanes have been synthesized, showing significant variations in polarity properties, which is important for identifying candidates for solvent substitution . The physico-chemical properties of these derivatives are crucial for their application as green solvents. Additionally, the pharmacokinetics of glycerol, such as its serum concentrations and osmolality effects, have been well-documented, highlighting its role in clinical applications .
科学研究应用
Biochemistry and Pharmacokinetics
Glycerol, including isotopically labeled forms like Glycerol-1,1,2,3,3-d5, is integral in biochemistry. It forms the structural backbone of triacylglycerol molecules and can be converted to a glycolytic substrate for metabolism. Its applications in research span over 60 years, including studies on cerebral oedema, intraocular hypertension, intracranial hypertension, and more recently, glycerol hyperhydration to improve thermoregulation and endurance in heat-related stressors (Robergs & Griffin, 1998).
Chemical Synthesis
In chemical synthesis, Glycerol-1,1,2,3,3-d5 is used for synthesizing various compounds. For example, its reaction with bromoacetaldehyde dimethyl acetal produces 2-bromomethyl-4-hydroxymethyl-1,3-dioxolane, which leads to the creation of pentadeuterated domiodol, a compound of high isotopic purity (Ferraboschi, Grisenti, & Santanitllo, 1994).
Fermentation Processes
Glycerol-1,1,2,3,3-d5 has applications in fermentation processes for the production of bulk chemicals. Studies using chemostat reactors show its conversion into ethanol and formate, with different product spectrums based on substrate concentration (Temudo et al., 2008).
Metabolic Studies
Isotopically labeled glycerol like Glycerol-1,1,2,3,3-d5 is crucial in metabolic studies. It has been used in studying glycerol kinetics in humans, providing insights into basal glycerol turnover rates and the physiological changes of lipolysis rates under various conditions (Schricker et al., 1994).
Catalysis Research
Glycerol-1,1,2,3,3-d5 is also significant in catalysis research. It's used in studies involving the production of glycerol carbonate from glycerol over modified catalysts, which is crucial for value-added product development from glycerol (Chotchuang et al., 2020).
Glycerol Oxidation
Glycerol-1,1,2,3,3-d5 plays a role in research on glycerol oxidation, where it serves as a biochemical platform for producing high-value products. Catalysts based on supported metal nanoparticles, particularly gold-containing catalysts, have been explored for this purpose (Villa et al., 2015).
属性
IUPAC Name |
1,1,2,3,3-pentadeuteriopropane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472007 | |
| Record name | Glycerol-1,1,2,3,3-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol-1,1,2,3,3-d5 | |
CAS RN |
62502-71-0 | |
| Record name | Glycerol-1,1,2,3,3-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



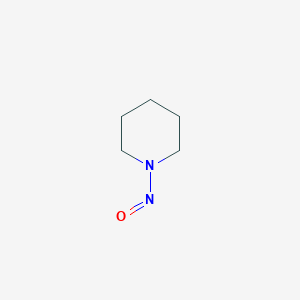
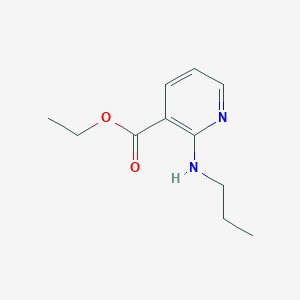
![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
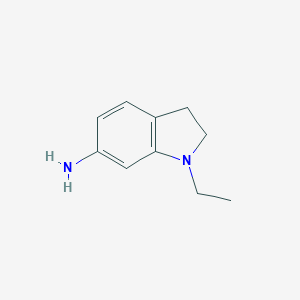
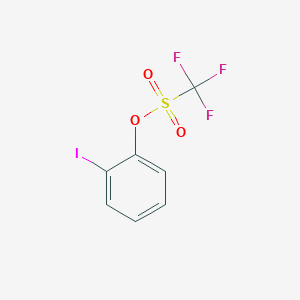
![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)
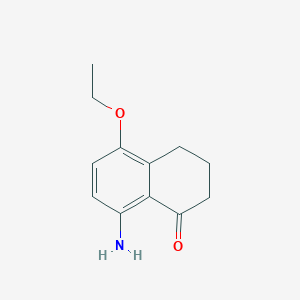
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)
